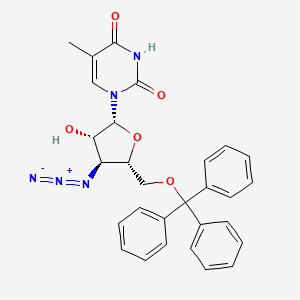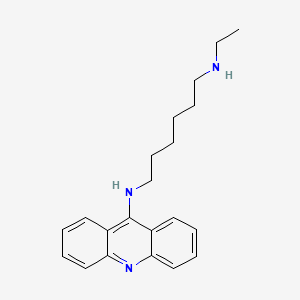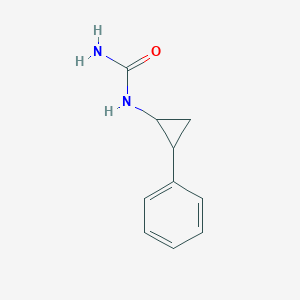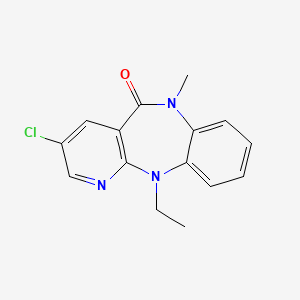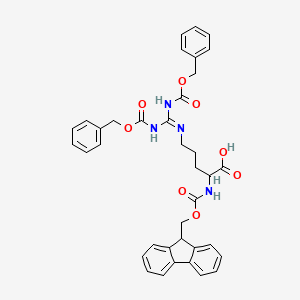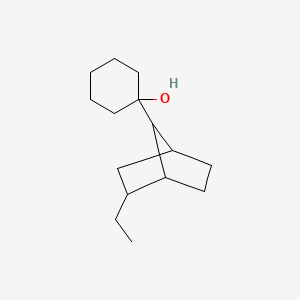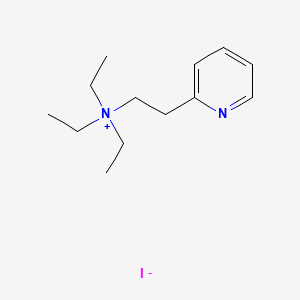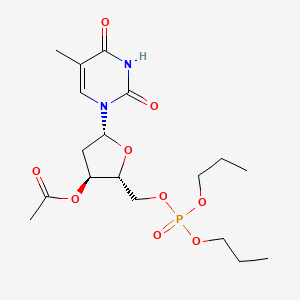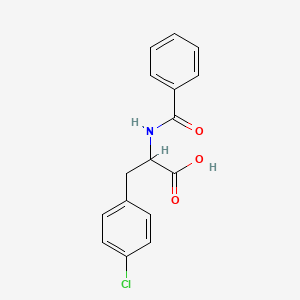
DL-Phenylalanine, N-benzoyl-4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Phenylalanine, N-benzoyl-4-chloro- is an organic compound that contains a benzoyl group and a DL-phenylalanine group. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its white crystalline or powdery appearance and its solubility in polar solvents such as water, alcohol, and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing DL-Phenylalanine, N-benzoyl-4-chloro- involves the reaction of benzoyl chloride with DL-phenylalanine. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pH, to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of DL-Phenylalanine, N-benzoyl-4-chloro- often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to achieve high purity and yield. The compound is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Phenylalanine, N-benzoyl-4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
DL-Phenylalanine, N-benzoyl-4-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on enzyme activity and protein interactions.
Medicine: Research explores its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Mécanisme D'action
The mechanism by which DL-Phenylalanine, N-benzoyl-4-chloro- exerts its effects involves the inhibition of specific enzymes, such as tryptophan hydroxylase. This enzyme is crucial in the synthesis of serotonin, a neurotransmitter. By inhibiting this enzyme, the compound can deplete serotonin levels, affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-DL-phenylalanine: Similar in structure but lacks the benzoyl group.
DL-Phenylalanine: Lacks both the chlorine and benzoyl groups.
N-Benzoyl-DL-phenylalanine: Similar but without the chlorine atom
Uniqueness
DL-Phenylalanine, N-benzoyl-4-chloro- is unique due to its combined structural features, which confer specific chemical properties and biological activities. The presence of both the benzoyl and chlorine groups allows for unique interactions with enzymes and other biological molecules, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
41888-55-5 |
|---|---|
Formule moléculaire |
C16H14ClNO3 |
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
2-benzamido-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19)(H,20,21) |
Clé InChI |
ZSQUQIIJYHCJKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


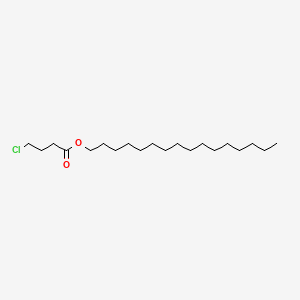
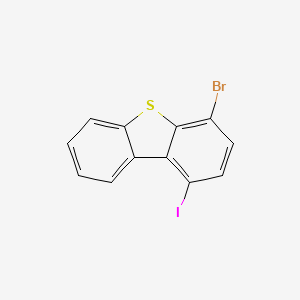
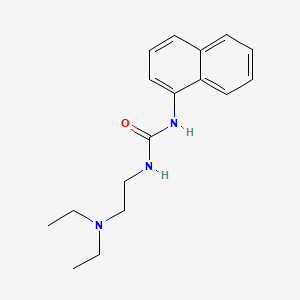

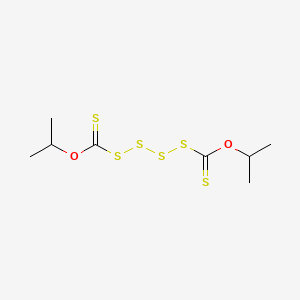
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
